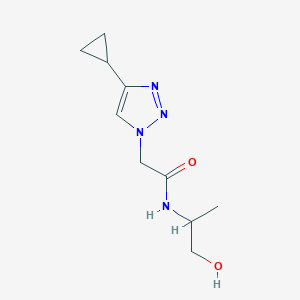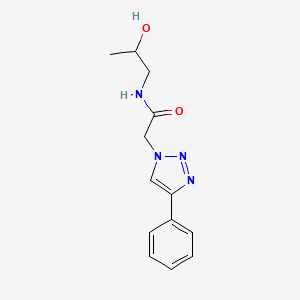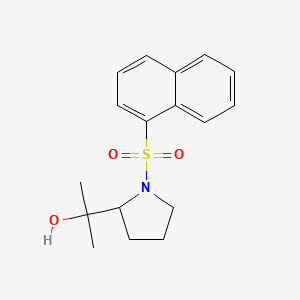![molecular formula C15H21NO2 B6641620 N-[4-(hydroxymethyl)cyclohexyl]-4-methylbenzamide](/img/structure/B6641620.png)
N-[4-(hydroxymethyl)cyclohexyl]-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(hydroxymethyl)cyclohexyl]-4-methylbenzamide, also known as HMCB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. HMCB belongs to the class of benzamides and is synthesized through a multi-step process. In
Mécanisme D'action
The exact mechanism of action of N-[4-(hydroxymethyl)cyclohexyl]-4-methylbenzamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of histone deacetylase (HDAC), which plays a crucial role in the regulation of gene expression. HDAC inhibition leads to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the inhibition of cancer cell growth. This compound has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis and inhibits cell proliferation. In neuronal cells, this compound protects against oxidative stress and improves cognitive function. In tissues affected by inflammation, this compound reduces inflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(hydroxymethyl)cyclohexyl]-4-methylbenzamide has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various fields of research. However, this compound has some limitations, such as its low water solubility and potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on N-[4-(hydroxymethyl)cyclohexyl]-4-methylbenzamide. One area of interest is the development of this compound derivatives with improved water solubility and lower toxicity. Another area of interest is the exploration of the potential of this compound in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its therapeutic potential.
Méthodes De Synthèse
N-[4-(hydroxymethyl)cyclohexyl]-4-methylbenzamide is synthesized through a multi-step process that involves the reaction of 4-methylbenzoyl chloride with cyclohexanol to form 4-methylcyclohexylbenzoyl chloride. This intermediate is then reacted with sodium borohydride to form 4-methylcyclohexylbenzamide. Finally, the hydroxymethyl group is introduced through the reaction of 4-methylcyclohexylbenzamide with formaldehyde and hydrogen chloride to obtain this compound.
Applications De Recherche Scientifique
N-[4-(hydroxymethyl)cyclohexyl]-4-methylbenzamide has been extensively studied for its potential therapeutic properties in various fields such as cancer treatment, neuroprotection, and anti-inflammatory activity. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroprotection, this compound has been shown to protect against neuronal damage and improve cognitive function in animal models. In anti-inflammatory activity, this compound has been shown to reduce inflammation and oxidative stress in various tissues.
Propriétés
IUPAC Name |
N-[4-(hydroxymethyl)cyclohexyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11-2-6-13(7-3-11)15(18)16-14-8-4-12(10-17)5-9-14/h2-3,6-7,12,14,17H,4-5,8-10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYAFMMCEIRRGQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2CCC(CC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-methyl-2-phenylbutanamide](/img/structure/B6641542.png)

![(5-Chloro-2-methoxyphenyl)-[4-(1-hydroxybutan-2-yl)piperazin-1-yl]methanone](/img/structure/B6641557.png)
![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-1-phenyl-5-propan-2-ylpyrazole-3-carboxamide](/img/structure/B6641562.png)
![N-[4-(hydroxymethyl)cyclohexyl]-N,2,5-trimethylbenzenesulfonamide](/img/structure/B6641569.png)

![3-[1-(2,5-Dimethylthiophen-3-yl)ethyl]-1-[4-(hydroxymethyl)cyclohexyl]-1-methylurea](/img/structure/B6641575.png)
![2-[1-(2-Chloro-4-fluorophenyl)sulfonylpyrrolidin-2-yl]propan-2-ol](/img/structure/B6641583.png)


![[3-(1-Hydroxyethyl)piperidin-1-yl]-[3-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanone](/img/structure/B6641595.png)
![[5-(2-fluorophenyl)-1H-pyrazol-4-yl]-[3-(1-hydroxyethyl)piperidin-1-yl]methanone](/img/structure/B6641608.png)
![[1-[(3-Fluorophenyl)methyl]piperidin-3-yl]-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B6641628.png)